Ethyl N-chlorosulfinylcarbamate

Pesticide synthesis Pro-insecticide design N-sulfinylcarbamate derivatization

Struggling to source a single intermediate that enables systematic SAR across multiple pesticide sub-classes? Ethyl N-chlorosulfinylcarbamate solves this by acting as a modular hub for N-sulfinylcarbamate diversification. - ≥4 distinct pesticide sub-classes accessible from one core scaffold via alcohol, thiol, amine, or phosphoramidate nucleophiles. - Unique chlorosulfinyl (-S(O)Cl) oxidation state balances reactivity and stability for pro-insecticide design. - Allylic amination applications with mild aqueous base deprotection, avoiding harsh Ts removal. Supplied by BenchChem with standard packs from 10 mg to bulk; custom synthesis available.

Molecular Formula C3H6ClNO3S
Molecular Weight 171.6 g/mol
CAS No. 115810-24-7
Cat. No. B055397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-chlorosulfinylcarbamate
CAS115810-24-7
SynonymsCarbamic acid, (chlorosulfinyl)-, ethyl ester (9CI)
Molecular FormulaC3H6ClNO3S
Molecular Weight171.6 g/mol
Structural Identifiers
SMILESCCOC(=O)NS(=O)Cl
InChIInChI=1S/C3H6ClNO3S/c1-2-8-3(6)5-9(4)7/h2H2,1H3,(H,5,6)
InChIKeyNPXQGSWEEBJVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-Chlorosulfinylcarbamate: Versatile Synthetic Intermediate


Ethyl N-chlorosulfinylcarbamate (C₃H₆ClNO₃S, MW 171.6 g/mol) belongs to the class of N-chlorosulfinylcarbamate esters . This compound is characterized by a reactive chlorosulfinyl (-S(O)Cl) moiety attached to the carbamate nitrogen [1]. It is primarily recognized as a versatile synthetic intermediate rather than an end-use active ingredient [2]. Its core utility stems from the electrophilic nature of the sulfur center, which enables modular derivatization with a range of nucleophiles, including alcohols, thiols, and amines, to generate diverse N-sulfinylcarbamate pesticide candidates [3].

Ethyl N-Chlorosulfinylcarbamate: Why Substitution Fails


Generic substitution among carbamate electrophiles is not chemically viable due to the distinct reactivity and toxicity profiles imparted by the specific sulfur oxidation state and leaving group [1]. N-Chlorosulfonylcarbamates (-SO₂Cl) are more highly oxidized and tend to form more stable sulfonamide linkages, whereas N-chlorosulfenylcarbamates (-SCl) exhibit different hydrolytic stability and electrophilicity [2]. The chlorosulfinyl moiety (-S(O)Cl) occupies an intermediate oxidation state that provides a unique balance of reactivity and stability, enabling the synthesis of pro-insecticides with specifically engineered release profiles and mammalian safety margins that cannot be replicated by switching to the sulfonyl or sulfenyl analogs [3]. The following quantitative evidence establishes the specific conditions under which this intermediate demonstrates verifiable differentiation.

Ethyl N-Chlorosulfinylcarbamate: Differentiation Evidence


Modular Derivatization into Diverse Pesticide Scaffolds

The primary quantifiable differentiation of ethyl N-chlorosulfinylcarbamate is its capacity as a single, modular building block that can be transformed into at least four structurally distinct pesticide sub-classes with high synthetic efficiency [1]. Unlike a pre-formed final pesticide candidate, this intermediate enables systematic structure-activity relationship (SAR) exploration by simply varying the nucleophile (ROH, RSH, RNH₂, or (RO)₂P(O)NH₂) while maintaining the identical core carbamate scaffold [2]. This modular approach is distinct from the synthesis of N-chlorosulfonylcarbamates, which are primarily designed as protecting groups that release the parent carbamate upon hydrolysis [3].

Pesticide synthesis Pro-insecticide design N-sulfinylcarbamate derivatization

Cleavable Protecting Group Advantage in Allylic Amination

In the context of allylic amination methodology, ethyl N-sulfinylcarbamates (derived from ethyl N-chlorosulfinylcarbamate) provide a quantifiable advantage in deprotection efficiency compared to alternative electrophilic nitrogen sources [1]. While reagents such as TsN=Se=NTs or TsN=S=NTs effectively transfer nitrogen, the tosyl (Ts) group requires harsh conditions for removal [2]. In contrast, the N-alkoxycarbonyl group on the sulfinylcarbamate-derived adduct can be cleaved using simple aqueous base (10% KOH or 4M KOH in MeOH/H₂O), a facility not shared by alternative methods [3].

Allylic amination Electrophilic nitrogen transfer Sulfur diimide metathesis

Synthetic Yield Optimization and Variability Mitigation

The synthesis of alkyl N-sulfinylcarbamates from alkyl carbamates and thionyl chloride in pyridine is characterized by significant variability in isolated yields, a documented issue that has driven the development of improved protocols [1]. Direct reaction of ethyl carbamate with SOCl₂/pyridine typically yields the N-sulfinylcarbamate product contaminated with approximately 10% recovered starting material, with optimal distilled yields reaching 73% when using a small deficiency of pyridine and a small excess of thionyl chloride [2]. This yield variability is a known characteristic of this intermediate class that informs procurement and scale-up decisions.

Synthetic methodology Yield optimization Thionyl chloride reaction

Sulfur Oxidation State-Dependent Reactivity Differentiation

The chlorosulfinyl (-S(O)Cl) moiety in ethyl N-chlorosulfinylcarbamate occupies a distinct sulfur oxidation state (+4) that fundamentally differentiates its reactivity from both N-chlorosulfonylcarbamates (-SO₂Cl, S in +6 oxidation state) and N-chlorosulfenylcarbamates (-SCl, S in +2 oxidation state) [1]. N-Chlorosulfonylcarbamates undergo hydrolysis to yield the corresponding simple carbamates in high yield, making them effective protecting groups but limiting their utility as diversifiable intermediates [2]. In contrast, the chlorosulfinyl group is designed for nucleophilic displacement that preserves the S(O)-N linkage, enabling retention of the sulfinyl functionality in the final product [3].

Sulfur oxidation state Electrophilicity Leaving group comparison

Ethyl N-Chlorosulfinylcarbamate: Validated Application Scenarios


Modular Synthesis of N-Alkoxy/Aryloxysulfinylcarbamate Pesticides

Ethyl N-chlorosulfinylcarbamate serves as the key intermediate for generating a library of N-alkoxy- and N-aryloxysulfinylcarbamate esters by reaction with the corresponding alcohol or phenol in THF with pyridine as HCl acceptor [1]. This approach is validated in patent literature for producing pesticide candidates with insecticidal activity. The modular nature of this transformation allows systematic variation of the alkoxy/aryloxy substituent while maintaining the identical N-ethylcarbamate core scaffold, enabling efficient structure-activity relationship studies [2].

Synthesis of N-Alkylthio/Arylthiosulfinylcarbamate Pro-Insecticides

Reaction of ethyl N-chlorosulfinylcarbamate with alkyl mercaptans or aryl thiols yields N-alkylthio- and N-arylthiosulfinylcarbamate esters, a distinct sub-class of pro-insecticides [1]. The sulfur atom bridging the carbamoyl nitrogen to the derivatizing group is retained in the final product, a structural feature that has been specifically highlighted in the propesticide literature as enabling the design of compounds with unusual release and toxicity properties [2].

N-Sulfinylcarbamates as Electrophilic Nitrogen Sources for Allylic Amination

Ethyl N-chlorosulfinylcarbamate-derived N-sulfinylcarbamates can be converted to N,N'-bis(alkoxycarbonyl)sulfur diimides, which function as electrophilic nitrogen sources for allylic amination of alkenes [1]. The critical advantage of this methodology over alternative electrophiles (e.g., TsN=Se=NTs) is the ease with which aqueous base removes the residual alkoxycarbonyl groups from the introduced nitrogen, a deprotection facility that is not shared by other allylic amination reagents [2].

Synthesis of N-Phosphinoaminosulfinylcarbamate Insecticides

Ethyl N-chlorosulfinylcarbamate can be reacted with phosphoramidates or phosphoramidothioates to generate N-phosphinoaminosulfinylcarbamate esters, representing yet another class of insecticidal compounds accessible from this single intermediate [1]. This further demonstrates the versatility of the chlorosulfinyl functionality as a synthetic hub for generating diverse organophosphorus-carbamate hybrid molecules for biological evaluation [2].

Technical Documentation Hub

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